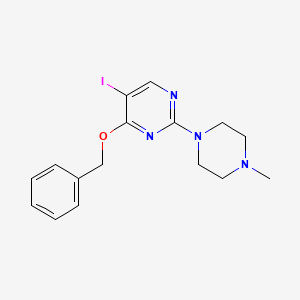

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-iodo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19IN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSAEYLPFTGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-(Benzyloxy)-2-chloropyrimidine

- Reaction: 2,4-dichloropyrimidine is reacted with benzyl alcohol under phase-transfer catalysis (PTC) conditions.

- Outcome: This reaction yields a regioisomeric mixture predominantly composed of 4-(benzyloxy)-2-chloropyrimidine (~75%) and a minor amount (~25%) of 2-(benzyloxy)-4-chloropyrimidine.

- Isolation: The mixture is typically used directly in the next step without purification.

This step introduces the benzyloxy group at the 4-position, which is crucial for the target compound’s structure.

Substitution of Chlorine with 4-Methylpiperazine

- Reaction: The 4-(benzyloxy)-2-chloropyrimidine intermediate is reacted with 4-methylpiperazine.

- Conditions: Typically conducted under nucleophilic aromatic substitution conditions.

- Outcome: The chlorine atom at the 2-position is replaced by the 4-methylpiperazin-1-yl group, yielding 4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine.

- Purification: Chromatographic techniques are used to isolate the pure product.

This step installs the piperazine moiety, a key pharmacophore in many bioactive pyrimidine derivatives.

Iodination at the 5-Position

- Reagent: N-Iodosuccinimide (NIS) is employed as the iodinating agent.

- Reaction: The 4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine is iodinated selectively at the 5-position.

- Outcome: Formation of 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine.

- Yield: Reported yields are moderate to good, typically around 60%.

This halogenation step is critical for introducing the iodine atom, which can serve as a handle for further functionalization or impart specific biological activity.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Benzyl alcohol, PTC | 4-(Benzyloxy)-2-chloropyrimidine (regioisomeric mixture) | ~75% | Used directly in next step |

| 2 | 4-(Benzyloxy)-2-chloropyrimidine | 4-Methylpiperazine | 4-(Benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine | Isolated pure | Nucleophilic aromatic substitution |

| 3 | 4-(Benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine | N-Iodosuccinimide (NIS) | 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine | ~60% | Selective iodination |

Detailed Research Findings

- The regioselectivity in the initial benzylation step is influenced by reaction conditions and the nature of the phase-transfer catalyst, favoring substitution at the 4-position.

- The nucleophilic aromatic substitution with 4-methylpiperazine proceeds smoothly due to the electron-deficient nature of the pyrimidine ring, allowing selective displacement of the chlorine atom at the 2-position.

- Iodination with NIS is a mild and selective method that avoids over-iodination or side reactions, providing a clean introduction of iodine at the 5-position.

- Chromatographic purification after each step ensures high purity of intermediates and final compounds, critical for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other functional groups.

Substitution: The iodo group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or palladium on carbon.

Substitution: Reagents like organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution of the iodo group can yield various substituted pyrimidines.

Scientific Research Applications

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The benzyloxy and piperazine groups are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The iodo group can also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Notes:

- Synthetic Yields : Analogues with bulky substituents (e.g., n-butyl, propyl) exhibit lower yields (22–37%) due to steric hindrance during nucleophilic substitution .

- Crystallography : The benzodioxolylmethyl-piperazinyl derivative (MW 298.34) crystallizes in the orthorhombic system (space group Pccn) with cell parameters a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å . SHELX software was employed for refinement, demonstrating its utility in resolving complex heterocyclic structures .

Electronic and Steric Effects

- Iodine vs. Furyl/Benzodioxolyl : The 5-iodo substituent in the target compound introduces significant electron-withdrawing effects and polarizability compared to the electron-rich furyl or benzodioxolyl groups in analogues. This may enhance halogen bonding in biological targets .

- Benzyloxy vs.

Pharmacological Implications

- 4-Methylpiperazinyl Role : This moiety is prevalent in serotonin receptor antagonists (e.g., 5-HT7), where it facilitates hydrogen bonding with aspartate residues in transmembrane domains .

Biological Activity

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight: 372.25 g/mol

CAS Number: [Not available in the provided sources]

Biological Activity Overview

Recent studies have highlighted the biological activities of 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine, focusing on its potential as an inhibitor of specific enzymes and receptors.

1. Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit inhibitory activity against Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of the malaria parasite. In vitro studies have shown that certain pyrimidine derivatives can achieve low nanomolar IC50 values against both wild-type and mutant strains of the parasite .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine | PfDHFR | TBD |

| Similar Pyrimidines | PfDHFR | 1.3 - 243 |

2. Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor, particularly against the MAP4K family, which plays a role in neuroprotection. In vitro studies have demonstrated that modifications to the piperazine moiety can enhance inhibitory potency and selectivity against specific kinases involved in neurodegenerative processes .

Case Study 1: Antimalarial Activity

In a study aimed at developing new antimalarial agents, a series of pyrimidine derivatives, including 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine, were synthesized and screened for their ability to inhibit PfDHFR. The results indicated that compounds with a benzyloxy substituent showed enhanced binding affinity compared to those without, suggesting a critical role of this functional group in biological activity.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrimidine derivatives on human motor neurons subjected to stress conditions. The study found that certain analogs exhibited significant protective effects, correlating their activity with inhibition of MAP4 kinases. The structural modifications made to the piperazine ring were pivotal in enhancing both potency and selectivity .

The proposed mechanism of action for 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine involves:

- Inhibition of Enzymatic Activity: By binding to the active site of PfDHFR or MAP4 kinases, the compound disrupts essential metabolic pathways in parasites or neuronal cells.

- Structural Interactions: The benzyloxy group likely facilitates stronger interactions through hydrophobic contacts, while the piperazine moiety may enhance solubility and bioavailability.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Substitution reactions : Use iodinating agents (e.g., KI or I₂) under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) .

- Coupling with piperazine derivatives : Employ catalysts such as triethylamine in refluxing isopropyl alcohol to facilitate amine-pyrimidine bond formation .

- Purification : Recrystallization using ethanol or methanol under slow evaporation yields high-purity crystals .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How is the compound screened for initial biological activity?

- In vitro assays : Test interactions with enzymes (e.g., kinases) or receptors using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial screening : Use minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-(4-methylpiperazin-1-yl)pyrimidine derivatives) .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and verify experimental results .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers) causing signal splitting .

Q. What strategies optimize regioselectivity during iodination at the 5-position?

- Directing groups : Utilize the benzyloxy group at the 4-position to sterically and electronically guide iodine substitution .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states for electrophilic aromatic substitution .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance iodination efficiency .

Q. How does the crystal structure inform structure-activity relationships (SAR)?

Q. What methodologies address low yields in multi-step syntheses?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., iodopyrimidine precursors) via TLC or HPLC .

- Flow chemistry : Use continuous reactors to improve heat/mass transfer in exothermic steps (e.g., iodination) .

- Catalytic optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings to reduce side reactions .

Q. How are substituent variations (e.g., benzyloxy vs. methoxy) evaluated for biological activity?

- SAR libraries : Synthesize analogs with modified substituents and compare IC₅₀ values in enzyme inhibition assays .

- Molecular docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock .

Notes

- Methodological focus : Emphasized protocols for synthesis, characterization, and SAR analysis.

- Advanced vs. basic : Distinguished troubleshooting (e.g., spectral contradictions) from standard procedures (e.g., NMR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.